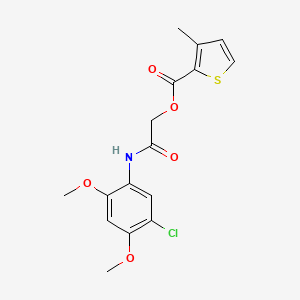
1-(Trideuteriomethyl)piperazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperazines, the class of compounds to which 1-(Trideuteriomethyl)piperazine;dihydrochloride belongs, can be synthesized through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Piperazine, the core structure of this compound, is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .Chemical Reactions Analysis
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Agonist Research
1-(m-Trifluoromethylphenyl)-piperazine, a derivative of piperazine, has been studied for its impact on serotonin binding in rat brains. This compound acts as a serotonin receptor agonist, influencing serotonin turnover and related neurochemical processes (Fuller et al., 1978).
Pharmaceutical Intermediate Synthesis
Piperazine derivatives like 1-(2,3-dichlorophenyl)piperazine have been explored for their role as pharmaceutical intermediates. Research has focused on developing efficient synthetic methods for these compounds, which are critical in pharmaceutical production (Li Ning-wei, 2006).
Molecular Structure Analysis
The molecular structure and crystallographic analysis of piperazine derivatives, including those with complex substitutions, have been extensively studied. This research is fundamental for understanding the physical and chemical properties of these compounds (Joanna Petrus et al., 2012).
Antimicrobial Activity
New piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. This research is vital for the development of new antimicrobial agents to combat resistant bacterial and fungal strains (Patil et al., 2021).
Anticancer Research
Studies on 1,2,4-triazine derivatives bearing piperazine amide moiety have shown promising anticancer activities, especially against breast cancer cells. These findings open up potential avenues for new cancer treatments (Yurttaş et al., 2014).
Quality Control and Assay Development
Methods for the quality control of piperazine in pharmaceutical formulations have been developed, utilizing techniques like high-performance liquid chromatography. This research is essential for ensuring the safety and efficacy of piperazine-containing medications (Tan et al., 1995).
Wirkmechanismus
Target of Action
It’s worth noting that piperazine derivatives, such as trimetazidine, have been indicated for the symptomatic treatment of stable angina pectoris .
Biochemical Pathways
For example, Trimetazidine’s hypothesized inhibition of 3-ketoacyl coenzyme A thiolase would affect the fatty acid oxidation pathway .
Result of Action
Piperazine derivatives like trimetazidine are known to have effects on cellular metabolism, particularly in relation to ischemic conditions .
Safety and Hazards
Piperazine dihydrochloride, a related compound, is a combustible solid but does not ignite easily. It can cause irritation to the eyes, skin, and respiratory system. It can also cause skin burns, sensitization, asthma, gastrointestinal upset, headache, nausea, vomiting, incoordination, and muscle weakness .
Zukünftige Richtungen
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Therefore, future research may focus on expanding the structural diversity of piperazine derivatives .
Eigenschaften
IUPAC Name |
1-(trideuteriomethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-4-2-6-3-5-7;;/h6H,2-5H2,1H3;2*1H/i1D3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILFRWRYZZVJTL-GXXYEPOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
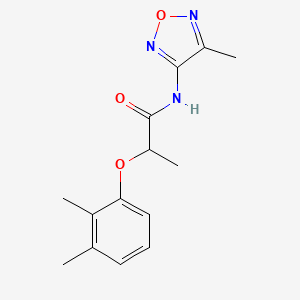
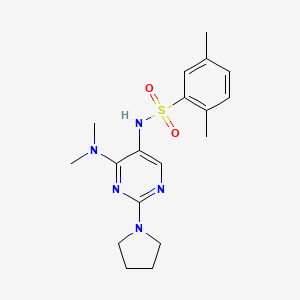
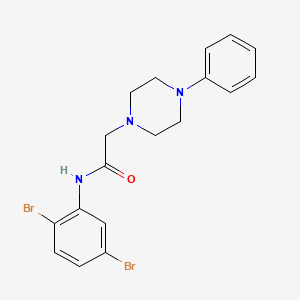
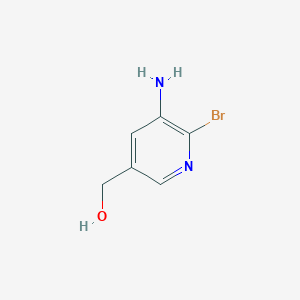
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2434217.png)
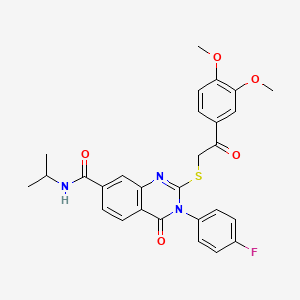
![5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2434222.png)
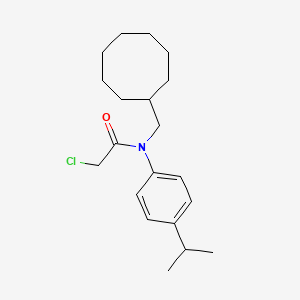
![N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2434225.png)
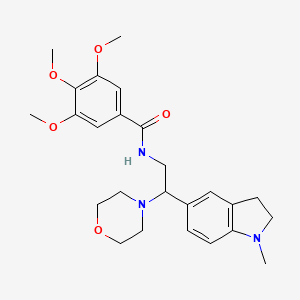

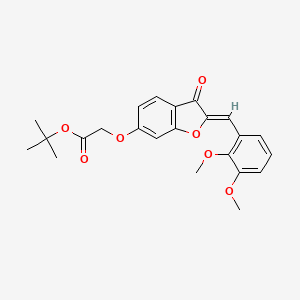
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea](/img/structure/B2434230.png)
